tert-butyl N-(3-aminopropyl)-N-cyclohexylcarbamate
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Overview
Description
tert-Butyl N-(3-aminopropyl)-N-cyclohexylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, an aminopropyl chain, and a cyclohexylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-aminopropyl)-N-cyclohexylcarbamate typically involves the reaction of tert-butyl carbamate with 3-aminopropylamine and cyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products. The product is then isolated and purified using industrial-scale separation techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-aminopropyl)-N-cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can result in the formation of new carbamate derivatives with different functional groups .
Scientific Research Applications
tert-Butyl N-(3-aminopropyl)-N-cyclohexylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-(3-aminopropyl)-N-cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a carbamate donor, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(3-aminopropyl)-N-methylcarbamate: Similar in structure but with a methyl group instead of a cyclohexyl group.
tert-Butyl (3-aminopropyl)carbamate: Lacks the cyclohexyl group, making it less bulky and potentially less sterically hindered.
tert-Butyl N-(3-hydroxypropyl)carbamate:
Uniqueness
tert-Butyl N-(3-aminopropyl)-N-cyclohexylcarbamate is unique due to the presence of both a cyclohexyl group and an aminopropyl chain, which confer distinct steric and electronic properties. These features make it particularly useful in applications requiring specific spatial and electronic characteristics, such as in the design of enzyme inhibitors or receptor modulators .
Properties
CAS No. |
838847-24-8 |
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Molecular Formula |
C14H28N2O2 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-cyclohexylcarbamate |
InChI |
InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16(11-7-10-15)12-8-5-4-6-9-12/h12H,4-11,15H2,1-3H3 |
InChI Key |
YUIWCXFWWYDZRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCN)C1CCCCC1 |
Origin of Product |
United States |
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